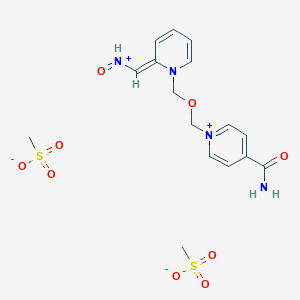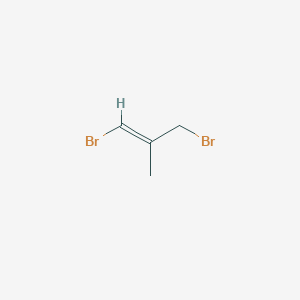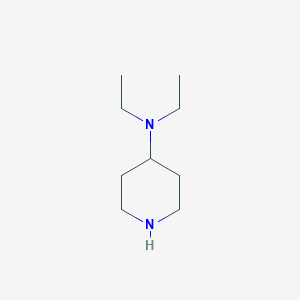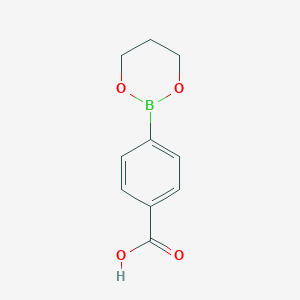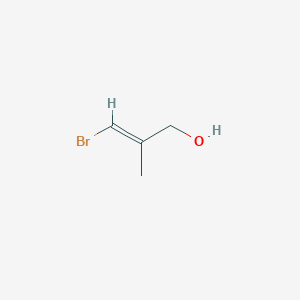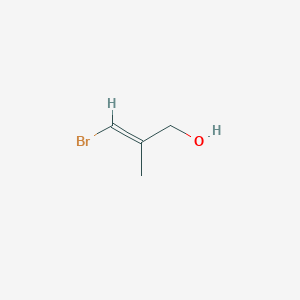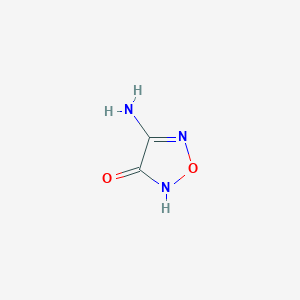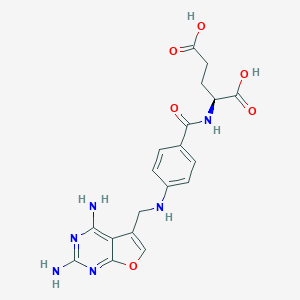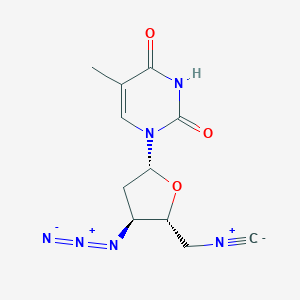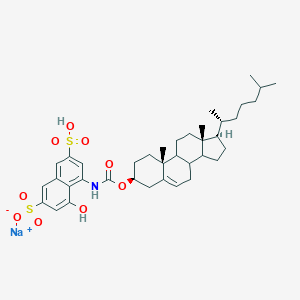
Ccahna
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ccahna is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is derived from natural sources and has been found to possess unique properties that make it a valuable tool for scientific research. In
作用機序
The mechanism of action of Ccahna is complex and not fully understood. However, it has been found to interact with various biological targets, including ion channels, enzymes, and receptors. The compound has been found to modulate the activity of these targets, leading to various physiological effects.
生化学的および生理学的効果
Ccahna has been found to have various biochemical and physiological effects. The compound has been found to modulate ion channel activity, leading to changes in membrane potential and neuronal activity. Ccahna has also been found to inhibit enzyme activity, leading to changes in metabolic pathways. Additionally, Ccahna has been found to interact with receptors, leading to changes in cellular signaling pathways.
実験室実験の利点と制限
Ccahna has several advantages for lab experiments. The compound is readily available, and its purity can be ensured through various purification techniques. Additionally, Ccahna has a wide range of biological targets, making it a valuable tool for studying various biological processes. However, Ccahna also has some limitations. The compound has a complex mechanism of action, making it difficult to study. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications in animal studies.
将来の方向性
There are several future directions for Ccahna research. First, further studies are needed to elucidate the compound's mechanism of action and its interactions with biological targets. Additionally, studies are needed to determine the compound's potential therapeutic applications in various diseases. Finally, studies are needed to determine the compound's safety and toxicity profiles, particularly in vivo.
Conclusion
In conclusion, Ccahna is a valuable tool for scientific research due to its unique properties and potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential applications and limitations.
合成法
Ccahna is a complex chemical compound that is synthesized from natural sources. The synthesis method involves the extraction of the compound from its natural source, followed by purification and isolation. The purity of the compound is crucial for its scientific research applications, and various techniques such as chromatography and spectroscopy are used to ensure its purity.
科学的研究の応用
Ccahna has a wide range of scientific research applications, including drug discovery, structural biology, and neuroscience. The compound has been found to interact with various biological targets, making it a valuable tool for drug discovery. In structural biology, Ccahna has been used to study protein-ligand interactions and protein folding. In neuroscience, Ccahna has been found to modulate neuronal activity, making it a potential therapeutic target for neurological disorders.
特性
CAS番号 |
158721-72-3 |
|---|---|
製品名 |
Ccahna |
分子式 |
C38H52NNaO9S2 |
分子量 |
753.9 g/mol |
IUPAC名 |
sodium;5-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C38H53NO9S2.Na/c1-22(2)7-6-8-23(3)30-11-12-31-29-10-9-25-19-26(13-15-37(25,4)32(29)14-16-38(30,31)5)48-36(41)39-33-20-27(49(42,43)44)17-24-18-28(50(45,46)47)21-34(40)35(24)33;/h9,17-18,20-23,26,29-32,40H,6-8,10-16,19H2,1-5H3,(H,39,41)(H,42,43,44)(H,45,46,47);/q;+1/p-1/t23-,26+,29?,30-,31?,32?,37+,38-;/m1./s1 |
InChIキー |
OQNBAZVKHTXXAL-KNSFRLQUSA-M |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+] |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+] |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+] |
同義語 |
4-(((3-cholesteryloxy)carbonyl)amino)-5-hydroxy-2,7-naphthalenedisulfonic acid CCAHNA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



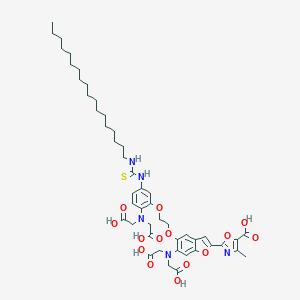
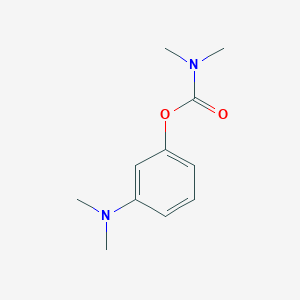
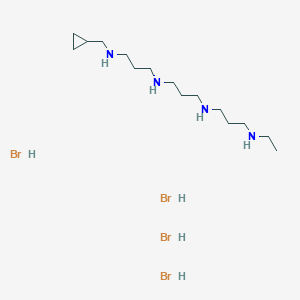
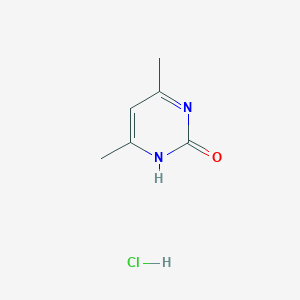
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
